molecular formula C12H16ClN3O2S B2984343 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride CAS No. 1286274-75-6

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride

Cat. No.: B2984343
CAS No.: 1286274-75-6
M. Wt: 301.79
InChI Key: OCABYXCMOJPWQP-UHFFFAOYSA-N
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Description

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride is a benzenesulfonamide derivative featuring a cyano substituent at the 3-position of the benzene ring and a piperidin-4-ylamine group linked via a sulfonamide bond. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

3-cyano-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c13-9-10-2-1-3-12(8-10)18(16,17)15-11-4-6-14-7-5-11;/h1-3,8,11,14-15H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABYXCMOJPWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride has diverse applications in scientific research, displaying antimicrobial activity, anticancer potential, and other biological activities. It is used as a building block in chemistry.

Chemical Structure and Properties
this compound includes a cyano group and a piperidinyl moiety, which contribute to its biological properties. It has the molecular formula C₁₂H₁₅ClN₃O₂S and a molecular weight of 285.79 g/mol. The IUPAC name for the compound is 3-cyano-N-piperidin-4-ylbenzenesulfonamide hydrochloride.

Biological Activity
The biological activity of this compound primarily involves interaction with specific enzymes and receptors, inhibiting enzyme activity by binding to active sites, which can affect signal transduction, metabolic regulation, or gene expression.

Antimicrobial Activity
The compound exhibits antimicrobial properties, inhibiting the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 μg/mL. It also shows potential in inhibiting biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa.

Anticancer Potential
Studies have explored the anticancer effects of the compound, demonstrating its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values ranging from 0.87 to 12.91 μM.

Case Studies

  • Study on Antibiofilm Activity: The compound can significantly reduce biofilm biomass, suggesting its utility in treating chronic infections associated with biofilms.
  • Cardiovascular Effects: Derivatives of benzenesulfonamide, including this compound, can affect coronary resistance and perfusion pressure, indicating potential cardiovascular applications.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. This may influence binding affinity in biological targets.
  • Sulfonamide vs. Ester Linkages : The sulfonamide moiety in the target compound offers hydrogen-bonding capabilities, unlike the ester group in 333986-70-2, which is prone to hydrolysis .
  • Spatial Arrangement : Piperidin-4-ylmethyl benzoate (154477-55-1) introduces a methylene spacer between the piperidine and aromatic ring, altering steric interactions compared to direct sulfonamide linkage .

Physicochemical and Pharmacological Implications

  • Solubility: Hydrochloride salts generally improve aqueous solubility. The cyano group’s polarity may further enhance solubility relative to fluoro or methyl ester analogues.
  • Stability : Sulfonamides are typically more stable under physiological conditions than esters, suggesting superior pharmacokinetics for the target compound compared to 333986-70-2 .

Biological Activity

3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a cyano group and a piperidinyl moiety , which contribute to its unique biological properties. Its IUPAC name is 3-cyano-N-piperidin-4-ylbenzenesulfonamide hydrochloride, with the following molecular formula:

  • Molecular Formula : C₁₂H₁₅ClN₃O₂S
  • Molecular Weight : 285.79 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors . It inhibits enzyme activity by binding to the active sites, thereby blocking their function. This mechanism may affect various cellular processes, including:

  • Signal transduction
  • Metabolic regulation
  • Gene expression

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various compounds, it was found to inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the range of 2.5 to 15 μg/mL .

Anticancer Potential

The compound has also been explored for its anticancer effects. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), showing IC₅₀ values ranging from 0.87 to 12.91 μM . This suggests a promising avenue for further research into its therapeutic applications in oncology.

Case Studies

  • Study on Antibiofilm Activity : A recent study highlighted the compound's potential in inhibiting biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass, suggesting its utility in treating chronic infections associated with biofilms .
  • Cardiovascular Effects : In experiments utilizing isolated rat heart models, derivatives of benzenesulfonamide, including this compound, were shown to affect coronary resistance and perfusion pressure, indicating potential cardiovascular applications .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC₅₀ ValueReference
AntimicrobialE. coli2.5 μg/mL
P. aeruginosa15 μg/mL
AnticancerMCF-70.87 μM
HCT11612.91 μM
AntibiofilmKlebsiella pneumoniaeSignificant reduction
CardiovascularIsolated rat heart modelDecreased perfusion

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-Cyano-N-piperidin-4-yl-benzenesulfonamide hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of piperidine derivatives and cyano-group introduction via nucleophilic substitution. Key intermediates should be characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity. For example, piperidine intermediates require rigorous purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) to minimize byproducts. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the cyano group .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Purity analysis is best performed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Stability studies should include:

  • Solubility profiling : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicity data, assume potential irritancy. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols should include eye irrigation (0.9% saline) and immediate medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electronic properties (e.g., HOMO/LUMO orbitals). Molecular docking (using software like AutoDock Vina) can predict binding affinities to target enzymes (e.g., bacterial phosphopantetheinyl transferases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols:

  • Use MIC assays with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).
  • Pre-solubilize the compound in DMSO (≤1% v/v) to avoid solvent toxicity.
  • Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

Q. How does the compound’s sulfonamide moiety influence its pharmacokinetic profile?

  • Methodological Answer : The sulfonamide group enhances hydrogen bonding with target proteins but may reduce metabolic stability. Conduct in vitro ADME studies :

  • Plasma stability : Incubate with mouse/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS.
  • CYP450 inhibition : Use fluorogenic substrates in microsomal assays to assess inhibition of key isoforms (e.g., CYP3A4).
  • Permeability : Perform Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .

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